molecular formula C11H15NO B071307 (S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol CAS No. 173143-73-2

(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol

Cat. No. B071307
CAS RN: 173143-73-2
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-BVAQLPTGSA-N
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Description

“(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol” is a type of aziridine, a class of organic compounds that contain a three-membered ring of two carbon atoms and one nitrogen atom . Aziridines are known for their ring-strained nitrogen-containing monomers, which have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .


Molecular Structure Analysis

Aziridines are characterized by their three-membered ring structure, which includes two carbon atoms and one nitrogen atom . This ring structure is strained, which contributes to the reactivity of aziridines .


Chemical Reactions Analysis

Aziridines are known for their reactivity, which is due to the strain in their three-membered ring structure . They can undergo a variety of chemical transformations, leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of aziridines are influenced by their three-membered ring structure. This structure imparts a high degree of strain, which makes aziridines highly reactive . The specific properties of “(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol” would depend on the characteristics of the functional groups attached to the aziridine ring.

properties

IUPAC Name

[(2S)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-BVAQLPTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426840
Record name ST031677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol

CAS RN

173143-73-2
Record name ST031677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-[(R)-α-Methylbenzyl]-2-aziridinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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